N-methyl-6-phenylpyridazin-3-amine
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Overview
Description
N-methyl-6-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in the fields of chemistry and pharmacology.
Mechanism of Action
Target of Action
N-methyl-6-phenylpyridazin-3-amine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It’s known that pyridazinone derivatives can interact with various biological targets, leading to a wide range of pharmacological activities . For instance, some pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-phenylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-phenylpyridazin-3-one with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: Various substituted pyridazin-3-amines depending on the substituent introduced.
Scientific Research Applications
N-methyl-6-phenylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
6-phenylpyridazin-3-amine: Lacks the N-methyl group but shares similar biological activities.
N-methyl-4-phenylpyridazin-3-amine: Similar structure with a different substitution pattern.
6-(4-methylphenyl)pyridazin-3-amine: Contains a methyl group on the phenyl ring instead of the pyridazine ring.
Uniqueness
N-methyl-6-phenylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its stability and reactivity compared to its non-methylated counterparts.
Properties
IUPAC Name |
N-methyl-6-phenylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-12-11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOAWXCYDZAVBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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